6-Methyleneundecane
Description
Properties
CAS No. |
17799-46-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
InChI Key |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
Canonical SMILES |
CCCCCC(=C)CCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Derivatives
6-Methyleneundecane belongs to a family of undecane derivatives with varying substituents. Below is a comparative analysis of its structural analogs:
*Estimated based on similar compounds.
Key Differences :
- This compound is an unsaturated alkene , enabling participation in radical polymerization, unlike saturated analogs (e.g., 6-methylundecane).
- Substitution position (e.g., 2-methyl vs. 6-methyl) significantly affects physical properties. For example, 2-methylundecane has a lower boiling point due to reduced branching symmetry.
- Multi-methyl derivatives (e.g., 5,5-dimethylundecane) exhibit higher molecular weights and hydrophobicity, limiting their solubility in polar solvents.
Copolymerization Behavior
This compound demonstrates unique reactivity in copolymerization compared to other α-olefins:
Comparison with Other α-Olefins and Alkenes:
Critical Insights :
- Alternating Copolymers: this compound’s electron-deficient double bond promotes alternating insertion with electron-rich monomers (e.g., acrylates), a behavior less pronounced in non-conjugated alkenes like 1-hexene.
- Applications : Copolymers with maleic anhydride, when modified with linear amines/alcohols, exhibit pour point depressant properties, making them valuable in lubricant additives.
Physicochemical Properties
Notes:
Q & A
Q. What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?
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